molecular formula C14H14O2 B562241 4-Benzyloxy-[7-13C]benzyl Alcohol CAS No. 680182-18-7

4-Benzyloxy-[7-13C]benzyl Alcohol

Cat. No. B562241
CAS RN: 680182-18-7
M. Wt: 215.256
InChI Key: OEBIVOHKFYSBPE-DETAZLGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxybenzyl alcohol is a benzyl ether . It has a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol .


Synthesis Analysis

The synthesis of benzylic alcohols, such as 4-Benzyloxybenzyl alcohol, can be achieved through C–H oxidation . This process involves the selective synthesis of benzylic alcohols employing bis (methanesulfonyl) peroxide as an oxidant . A proton-coupled electron transfer mechanism (PCET) may account for the difference in reactivity .


Molecular Structure Analysis

The IUPAC name for 4-Benzyloxybenzyl alcohol is (4-phenylmethoxyphenyl)methanol . The InChI string is InChI=1S/C14H14O2/c15-10-12-6-8-14 (9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2 . The Canonical SMILES string is C1=CC=C (C=C1)COC2=CC=C (C=C2)CO .


Chemical Reactions Analysis

4-Benzyloxybenzyl alcohol has been used in the synthesis of 13C-labelled derivatives of the isoflavonoid phytoestrogens, genistein, biochanin A, daidzein, and formononetin .


Physical And Chemical Properties Analysis

4-Benzyloxybenzyl alcohol has a molecular weight of 214.26 g/mol . The density of a similar compound, 4-Benzyloxybenzyl alcohol, is 1.1±0.1 g/cm3 . The boiling point is 371.9±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

4-Benzyloxy-[7-13C]benzyl Alcohol serves as a precursor in the synthesis of complex organic molecules. Its transformation into benzaldehyde is a fundamental reaction in organic chemistry, which is widely used in the production of natural products, agricultural chemicals, and fine chemicals .

Electrocatalysis

This compound is utilized in electrocatalytic processes, particularly in the electrochemical anodic oxidation of benzyl alcohol to benzaldehyde. This method is valued for its sustainability, as it avoids the use of external oxidants or reducing agents, achieving atom economy and reducing pollution .

Isotopic Labeling

The carbon-13 isotope in 4-Benzyloxy-[7-13C]benzyl Alcohol is used for isotopic labeling, which is crucial in NMR spectroscopy. This allows for the tracing of the compound’s incorporation into various molecular frameworks, providing insights into reaction mechanisms and molecular structures .

Catalysis Research

In catalysis science, 4-Benzyloxy-[7-13C]benzyl Alcohol is used to study the performance of catalysts, such as Co single atoms supported by nitrogen-doped carbon catalysts (Co1/NC). These catalysts have shown excellent performance in the selective oxidation of benzyl alcohol to benzaldehyde, with high conversion rates and selectivity .

Additive Manufacturing

The compound is involved in the development of new materials for 3D printing technology. It’s used in the fabrication of catalysts with immobilization and recyclability properties, which can be applied in various manufacturing processes .

Pharmaceutical Research

4-Benzyloxy-[7-13C]benzyl Alcohol is used in the synthesis of 13C-labelled derivatives of isoflavonoid phytoestrogens. These derivatives are important in pharmaceutical research, particularly in the study of hormone-like effects and their potential therapeutic applications .

Environmental Chemistry

The compound’s role in oxidant-free electrochemical processes makes it significant in environmental chemistry. It contributes to the development of green chemistry protocols that minimize the use of hazardous reagents and promote sustainable industrial practices .

Material Science

In material science, 4-Benzyloxy-[7-13C]benzyl Alcohol is used to investigate the crystallinity of materials through techniques like Powder X-ray diffraction (PXRD). This helps in understanding the material properties and their applications in various fields .

Mechanism of Action

While the specific mechanism of action for 4-Benzyloxybenzyl alcohol is not mentioned, benzylic compounds are often targeted by enzymes due to their relatively low bond dissociation energy (BDE) of around 90 kcal·mol –1 . This makes them desirable for the diversification of small molecule drug candidates and the identification of metabolites .

Safety and Hazards

4-Benzyloxybenzyl alcohol is harmful if swallowed or inhaled and causes serious eye irritation . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area . It may form explosive peroxides .

properties

IUPAC Name

(4-phenylmethoxyphenyl)(113C)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBIVOHKFYSBPE-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661805
Record name [4-(Benzyloxy)phenyl](~13~C)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-[7-13C]benzyl Alcohol

CAS RN

680182-18-7
Record name [4-(Benzyloxy)phenyl](~13~C)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.